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Compound of Interest

Compound Name: Vinburnine

Cat. No.: B1208954

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established and innovative techniques
for the synthesis of derivatives of vinburnine, a tetracyclic indole alkaloid with recognized
vasodilatory properties. The protocols described herein are intended to serve as a
comprehensive resource for researchers engaged in the discovery and development of novel
therapeutic agents based on the vinburnine scaffold.

Introduction

Vinburnine, also known as eburnamonine, and its related vinca alkaloids, such as vincamine
and vinpocetine, have garnered significant interest in medicinal chemistry due to their potent
and diverse biological activities. These compounds are known to modulate cerebral blood flow
and exhibit neuroprotective effects, primarily through the inhibition of phosphodiesterase type 1
(PDE1). The modification of the vinburnine core structure offers a promising avenue for the
development of new drug candidates with improved efficacy, selectivity, and pharmacokinetic
profiles.

This document outlines key synthetic strategies for the derivatization of the vinburnine
scaffold, including modifications of the aromatic A-ring and the lactam E-ring. Detailed
experimental protocols for representative syntheses are provided, along with tabulated
guantitative data for easy comparison of different synthetic routes and their outcomes.
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Synthetic Strategies and Key Reactions

The synthesis of vinburnine derivatives can be broadly categorized into two main approaches:

o Total Synthesis: Building the complex pentacyclic core from simple starting materials. A
common strategy involves the initial construction of a tetracyclic intermediate via a Bischler-
Napieralski or Pictet-Spengler reaction, followed by the formation of the final E-ring.

o Semi-synthesis: Modifying naturally occurring or synthetically accessible vinca alkaloids,
such as (+)-vincamine or (+)-vinpocetine. This approach is often more efficient for generating
a library of analogs with specific structural variations.

Key reactions employed in the synthesis of vinburnine derivatives include:

o Chlorosulfonylation: Introduction of a chlorosulfonyl group onto the aromatic A-ring, which
can then be converted to a variety of sulfonamide derivatives.

¢ Reduction and Hydrolysis of the E-ring Lactam: Modification of the lactam functionality to
introduce alcohols, acids, and other functional groups.

¢ Nucleophilic Substitution: Derivatization of hydroxyl groups to ethers and esters.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of various vinburnine
and related vinca alkaloid derivatives.

Table 1: Synthesis of Sulfonamide Derivatives of (+)-Vincamine and (+)-Vinpocetine
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Starting Material Reagent Product Yield (%)
, . 11-Chlorosulfonyl-
(+)-Vincamine CISO3H _ _ -
vincamine
. . 9-Chlorosulfonyl-
(+)-Vincamine CISO3H ) ) -
vincamine
' . 11-Chlorosulfonyl-
(+)-Vinpocetine CISO3H ] ) -
vinpocetine
: . 9-Chlorosulfonyl-
(+)-Vinpocetine CISO3H -

vinpocetine

11-Chlorosulfonyl-

vincamine

Various Amines

Vincamine-11-

sulfonamides

9-Chlorosulfonyl-

vincamine

Various Amines

Vincamine-9-

sulfonamides

11-Chlorosulfonyl-

vinpocetine

Various Amines

Vinpocetine-11-

sulfonamides

9-Chlorosulfonyl-

vinpocetine

Various Amines

Vinpocetine-9-

sulfonamides

Note: Specific yields for the chlorosulfonylation and subsequent amidation steps were not
detailed in the reviewed literature but the synthesis of various sulfonamide derivatives was

reported[1].

Table 2: Synthesis of E-Ring Modified Vinpocetine Derivatives
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Starting _
. Reagents Product Yield (%) Reference
Material
Vinpocetine
Vinpocetine LiAIH4, THF alcohol 74 [2][3]
(Apovincaminol)
Vinpocetine LiOH, Ethanol Vinpocetinic acid 91 [2][3]
Various
] ] Halogenated Vinpocetine
Apovincaminol o 74-87 [4]
Hydrocarbons, ether derivatives
NaH

Table 3: Spectroscopic Data for a Representative Vinpocetine Ether Derivative
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HRMS HRMS 1H NMR 13C NMR
Compound Formula [M+H]+ [M+H]+ (CDCI3, 6 (CDCI3, 6
(Calculated) (Found) ppm) ppm)
7.25-7.13 (m,
137.79,
4H), 4.54 (s,
133.98,
2H), 4.21 (d,
131.94,
J=11.2 Hz,
131.22,
((41S,13aS)- 1H), 3.99 (d,
128.97,
13a-ethyl-12- J=11.2 Hz,
(4 1H), 3.75 12838,
thylbenzyl) 3.65 (m, 1H) 1279,
me enz . m, ,
) . th |)y2 3.45-3.35 ( 127.70,
oxy)me - 49-0. m,
Y Y 122.05,
,3,41,5,6,13a- 1H), 3.20-
119.81,
hexahydro- C27H30N20 399.2358 399.2428 3.05 (m, 2H), 119.36
1H- 2.95-2.80 (m,
. 118.10,
indolo[3,2,1- 1H), 2.34 (s,
de]pyrido[3,2 3H), 2.20 11283,
e raojls, 2, , £.2U-
,_py 107.96,
1-ij][4] 2.05 (m, 1H),
o 71.16, 69.35,
[5]naphthyridi 1.95-1.75 (m,
56.10, 51.80,
ne) 2H), 1.65-
45.20, 36.85,
1.45 (m, 2H),
30.06, 27.42,
1.30-1.15 (m,
20.66, 16.42,
1H), 0.91 (t, J
8.96
= 7.4 Hz, 3H)

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of
Apovincaminol (Vinpocetine Alcohol)[2][3]

Materials:
e Vinpocetine
e Lithium aluminum hydride (LiIAIH4)

e Anhydrous Tetrahydrofuran (THF)
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e Sodium sulfate (Na2S04)

o Ethyl acetate

e Saturated sodium chloride solution (Brine)

Procedure:

e To a solution of vinpocetine in anhydrous THF at 0 °C under a nitrogen atmosphere, add
LiAlH4 portion-wise.

 Stir the reaction mixture at room temperature and monitor the reaction progress by Thin
Layer Chromatography (TLC).

e Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of water,
followed by 15% NaOH solution, and then water again.

« Filter the resulting suspension through a pad of Celite and wash the filter cake with ethyl
acetate.

o Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate.

o Combine the organic layers, wash with brine, dry over anhydrous Na2S0O4, filter, and
concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford apovincaminol.

Protocol 2: General Procedure for the Synthesis of
Vinpocetine Ether Derivatives[4]

Materials:
e Apovincaminol
e Sodium hydride (NaH)

e Anhydrous Dimethylformamide (DMF)
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e Appropriate halogenated hydrocarbon (e.g., benzyl bromide)
e Saturated ammonium chloride solution

Procedure:

To a solution of apovincaminol in anhydrous DMF at 0 °C, add NaH portion-wise.
 Stir the mixture at room temperature for 30 minutes.
e Add the corresponding halogenated hydrocarbon dropwise at 0 °C.

 Allow the reaction to warm to room temperature and stir until the reaction is complete as
monitored by TLC.

e Quench the reaction by the addition of saturated ammonium chloride solution.
o Extract the mixture with ethyl acetate.

» Combine the organic layers, wash with brine, dry over anhydrous Na2S0O4, filter, and
concentrate under reduced pressure.

» Purify the crude product by column chromatography on silica gel to afford the desired
vinpocetine ether derivative.

Protocol 3: General Procedure for the
Chlorosulfonylation of (+)-Vincamine and (+)-
Vinpocetine[1]

Materials:

e (+)-Vincamine or (+)-Vinpocetine

¢ Chlorosulfonic acid (CISO3H)

e Anhydrous dichloromethane (DCM)

Procedure:
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 Dissolve the starting vinca alkaloid in anhydrous DCM and cool the solution to 0 °C.
e Add chlorosulfonic acid dropwise to the cooled solution with vigorous stirring.

» Allow the reaction to proceed at low temperature, monitoring the formation of the sulfonyl
chloride derivatives by TLC.

o Carefully pour the reaction mixture onto crushed ice and extract with DCM.

o Wash the organic layer with cold water and brine, dry over anhydrous Na2S04, filter, and
concentrate under reduced pressure to yield the crude sulfonyl chloride isomers.

e The isomers can be separated by column chromatography.

Protocol 4: General Procedure for the Synthesis of
Sulfonamide Derivatives[1]

Materials:

Vincamine or Vinpocetine sulfonyl chloride isomer

Desired amine

Triethylamine or other suitable base

Anhydrous dichloromethane (DCM)

Procedure:

Dissolve the sulfonyl chloride in anhydrous DCM.

Add the desired amine and triethylamine to the solution.

Stir the reaction mixture at room temperature until the reaction is complete (monitored by
TLC).

Wash the reaction mixture with water and brine.
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» Dry the organic layer over anhydrous Na2S0O4, filter, and concentrate under reduced
pressure.

» Purify the crude product by column chromatography to obtain the final sulfonamide
derivative.

Signaling Pathways and Experimental Workflows

The biological effects of vinburnine and its derivatives are primarily attributed to their
interaction with key signaling pathways involved in cerebrovascular and neuronal function. The
following diagrams illustrate these pathways and a general workflow for the synthesis and
evaluation of new derivatives.

PDEL1 Inhibition leads to 1 cGMP/cAMP Cerebral Vasodilation 1 Cerebral Blood Flow
IKK Inhibition NF-kB Inhibition

AKUSTAT3 1 Cell Proliferation

Inhibition

leads to

Vinpocetine/Vinburnine
Derivatives

1 Pro-inflammatory
Cytokines

A

Click to download full resolution via product page

Caption: Key signaling pathways modulated by vinpocetine and its derivatives.
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Caption: General workflow for the synthesis and evaluation of vinburnine derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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